2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene

Description

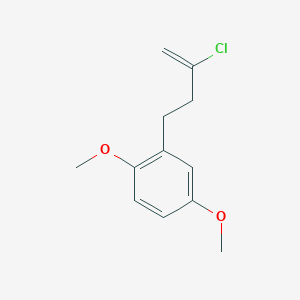

2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene is a halogenated alkene derivative featuring a 1-butene backbone substituted with a chlorine atom at position 2 and a 2,5-dimethoxyphenyl group at position 4. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.68 g/mol. The compound’s structure combines electrophilic reactivity (via the allylic chlorine) and aromatic electron-donating effects (from the methoxy groups), making it a versatile intermediate in organic synthesis. It is typically synthesized via Friedel-Crafts alkylation or halogenation reactions, though detailed synthetic protocols remain proprietary in industrial settings .

The 2,5-dimethoxyphenyl moiety contributes to low aqueous solubility (<0.1 mg/mL) but enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The chlorine atom at position 2 renders the compound reactive toward nucleophilic substitution (SN) and elimination reactions, while the conjugated double bond allows for cycloaddition or polymerization under specific conditions.

Properties

IUPAC Name |

2-(3-chlorobut-3-enyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFTUOZOKRHVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene span multiple domains:

Pharmaceuticals

- Therapeutic Potential : This compound may exhibit psychotropic effects similar to other compounds with structural similarities. Research suggests it could enhance cognitive functions without significant psychotomimetic effects, making it a candidate for drug development targeting neurological conditions.

- Lead Compound : Its unique structure allows it to serve as a lead compound in the synthesis of new pharmaceuticals aimed at treating mood disorders and enhancing learning capacities .

Biological Research

- Biological Activity : Preliminary studies indicate that this compound may interact with serotonin receptors, influencing mood and perception. This interaction could lead to potential applications in treating psychiatric disorders .

- Mechanisms of Action : Investigations into its mechanism of action focus on its ability to modulate cellular processes through interactions with biological targets such as enzymes and receptors.

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

- Reactivity Studies : The compound's unique structure allows for diverse chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

This section evaluates 2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene against three analogs (Table 1), focusing on structural, physical, and reactivity differences.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL, H₂O) | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃ClO₂ | 224.68 | Cl, 2,5-dimethoxyphenyl | <0.1 | SN reactions, allylic halogen reactivity |

| 4-(2,5-Dimethoxyphenyl)-1-butene | C₁₂H₁₄O₂ | 190.24 | None (no halogen) | 0.3 | Alkene polymerization, Diels-Alder |

| 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene | C₁₂H₁₃BrO₂ | 269.14 | Br, 2,5-dimethoxyphenyl | <0.1 | Enhanced SN reactivity (Br > Cl) |

| 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene | C₁₂H₁₃ClO₂ | 224.68 | Cl, 3,4-dimethoxyphenyl | <0.1 | Altered aromatic electronic effects |

Reactivity and Functional Group Influence

- Chlorine vs. Bromine Substitution : The brominated analog exhibits faster SN reactivity due to bromine’s superior leaving-group ability (bond dissociation energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol) . However, the chlorine analog is more thermally stable, with a decomposition temperature 20°C higher than its bromo counterpart.

- Halogen-Free Analog : 4-(2,5-Dimethoxyphenyl)-1-butene lacks electrophilic halogen sites, shifting its reactivity toward alkene-specific pathways (e.g., radical polymerization). Its higher aqueous solubility (0.3 mg/mL) reflects reduced hydrophobicity.

- Aromatic Substitution Patterns : The 3,4-dimethoxyphenyl isomer demonstrates stronger electron-donating resonance effects compared to the 2,5-isomer, altering its UV-Vis absorption profile (λmax shift: +15 nm) and stabilizing carbocation intermediates in electrophilic reactions .

Physicochemical Properties

- Melting and Boiling Points : The chloro derivative has a melting point of 78–80°C, higher than the bromo analog (72–74°C) due to tighter crystal packing from smaller halogen size. Both boil at ~250°C under reduced pressure (10 mmHg).

- Solubility Trends: All halogenated analogs show negligible water solubility (<0.1 mg/mL) but dissolve readily in chloroform and dichloromethane. The 3,4-dimethoxyphenyl variant exhibits marginally better solubility in ethanol (1.2 mg/mL) due to improved hydrogen-bonding capacity.

Biological Activity

2-Chloro-4-(2,5-dimethoxyphenyl)-1-butene is a compound that belongs to the class of diarylalkenes. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and neuroactive properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro substituent and two methoxy groups on the aromatic ring, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that diarylalkenes exhibit significant antimicrobial properties. A study highlighted the bactericidal activity of various diarylalkenes against human pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the structure and substituents present .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 20 |

| Similar Diarylalkene | E. coli | 30 |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that derivatives of diarylalkenes can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have reported IC50 values in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | LNCaP Prostate Cancer | 150 |

| Related Compound | HCT116 Colon Cancer | 104 |

These findings suggest that structural modifications significantly impact the anticancer efficacy of diarylalkenes .

Neuroactive Effects

The neuroactive properties of compounds related to this compound have been documented. For example, some analogs have been shown to enhance learning capacity in mammals. Behavioral studies indicated that certain doses resulted in increased alertness and reduced anxiety-like behaviors in animal models .

Case Studies

One notable case involved testing the effects of various diarylalkenes on rat models for anxiety and learning behavior. In these studies, specific dosages were administered intraperitoneally, and behavioral responses were measured through avoidance tasks.

Case Study Summary:

- Objective: Evaluate the effect of diarylalkenes on learning and anxiety.

- Method: Intraperitoneal administration in rat models.

- Results: Increased avoidance response was observed with certain compounds compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.